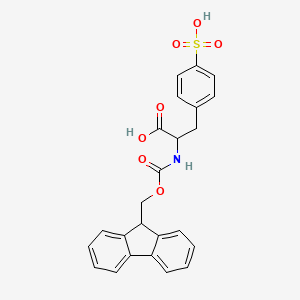

2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic Acid

Description

Properties

Molecular Formula |

C24H21NO7S |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |

InChI |

InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31) |

InChI Key |

KWAQABOTKLHIEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Related Compounds

Sulfonation of Phenylalanine : The synthesis of (S)-2-amino-3-(4-sulfophenyl)propanoic acid involves sulfonating phenylalanine with reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. This step could be adapted for the introduction of the sulfophenyl group in our target compound.

Introduction of Fmoc Group : The Fmoc group is typically introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a reaction with the amino acid. This method can be applied to protect the amino group of the target compound.

General Synthetic Route

A hypothetical synthetic route for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid might involve the following steps:

- Sulfonation : Phenylalanine is reacted with SO₃ or ClSO₃H to introduce the sulfophenyl group.

- Fmoc Protection : The resulting amino acid is then protected with an Fmoc group using Fmoc-OSu.

Reaction Conditions

- Solvent : Polar aprotic solvents like dichloromethane (DCM) are suitable for stabilizing intermediates.

- Temperature : Controlled temperatures between 0°C and 50°C are crucial for optimizing yield and minimizing side reactions.

- Catalysts : Depending on the specific reaction steps, catalysts like pyridinium p-toluenesulfonate might be used to facilitate reactions.

Data Tables

Synthetic Routes and Conditions for Related Compounds

| Reagent | Solvent | Temperature (°C) | Yield (%) | Key Side Products |

|---|---|---|---|---|

| SO₃ | DCM | 0–10 | 60–75 | Over-sulfonated byproducts |

| ClSO₃H | H₂SO₄ | 20–50 | 50–65 | Chlorinated derivatives |

Hypothetical Synthetic Route for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic Acid

| Step | Reagents | Solvent | Temperature (°C) | Catalysts |

|---|---|---|---|---|

| Sulfonation | Phenylalanine, SO₃ or ClSO₃H | DCM | 0–50 | None |

| Fmoc Protection | (S)-2-amino-3-(4-sulfophenyl)propanoic acid, Fmoc-OSu | DCM | Room Temperature | Triethylamine (TEA) |

Scientific Research Applications

(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID has a wide range of applications in scientific research:

Chemistry: It is used in solid-phase peptide synthesis as a protected amino acid building block.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It serves as a precursor in the synthesis of therapeutic peptides and peptidomimetics.

Industry: The compound is employed in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the FMOC group can be removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Structural and Functional Differences

Substituent Effects on Solubility: The 4-sulfophenyl group in the target compound confers exceptional aqueous solubility, making it ideal for peptides requiring polar environments . In contrast, 4-chlorophenyl (Fmoc-L-Phe(4-Cl)-OH) and Boc-protected aminophenyl derivatives exhibit low solubility due to hydrophobic groups, limiting their use to hydrophobic peptide domains or organic-phase reactions . The tetrazole analog (CAS 954147-35-4) acts as a carboxylic acid bioisostere, offering metabolic stability while maintaining moderate solubility .

Reactivity and Protection Strategies: Dual-protected compounds like (R)-3-(Boc-Amino)-2-(Fmoc-Amino)propionic acid enable orthogonal deprotection, facilitating complex peptide architectures . The Boc group in Fmoc-4-(Boc-Amino)-L-phenylalanine requires acidic conditions (e.g., TFA) for removal, whereas the Fmoc group is cleaved under basic conditions (e.g., piperidine) .

Applications in Peptide Engineering :

- 4-Sulfophenyl derivatives enhance peptide solubility and are used in ion-exchange chromatography or charged interactions .

- Tetrazole-containing analogs are employed in click chemistry (e.g., CuAAC) and protease-resistant peptide backbones .

- 2-Nitrophenyl derivatives (e.g., ANP-Linker) serve as photoreactive crosslinkers for studying protein-ligand interactions .

Biological Activity

2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic acid, commonly referred to as Fmoc-sulfophenylalanine, is a derivative of the amino acid phenylalanine with significant implications in medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structure of 2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic acid can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic acid exhibit varying degrees of antimicrobial activity against a range of pathogens. A systematic study showed that modifications in the chemical structure significantly influence their efficacy against multidrug-resistant bacteria.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-Sulfo-Phe | Methicillin-resistant S. aureus (MRSA) | 8 µg/mL |

| Fmoc-Sulfo-Phe | Vancomycin-resistant E. faecalis | 2 µg/mL |

| Fmoc-Sulfo-Phe | E. coli AR-001 | 64 µg/mL |

| Fmoc-Sulfo-Phe | P. aeruginosa AR-1114 | >64 µg/mL |

The compound demonstrated significant activity against MRSA and vancomycin-resistant Enterococcus faecalis, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, 2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic acid has been explored for its anticancer potential. Studies have shown that this compound can modulate cellular pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effect of Fmoc-sulfophenylalanine on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

- Cell Lines Tested : HEK293, MCF-7 (breast cancer), and HCT116 (colon cancer).

- Concentration Range : 1 µM to 100 µM.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a maximum inhibition rate of 70% at 100 µM after 24 hours .

Table 2: Effects on Cell Viability

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HEK293 | 10 | 85 |

| MCF-7 | 50 | 50 |

| HCT116 | 100 | 30 |

The biological activity of Fmoc-sulfophenylalanine is believed to stem from its ability to interact with specific receptors and enzymes involved in bacterial growth and cancer cell proliferation. Its sulfonate group enhances solubility and bioavailability, which may contribute to its efficacy.

Q & A

Q. What is the role of the Fmoc group in the synthesis of 2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic Acid, and how can its removal be optimized?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino moiety during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the α-amino group while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Optimization involves monitoring deprotection efficiency via UV absorbance at 301 nm, which correlates with Fmoc removal, and ensuring minimal racemization by maintaining reaction times ≤10 minutes .

Q. How does the sulfophenyl group influence solubility, and what solvent systems are recommended for handling this compound?

The 4-sulfophenyl group enhances hydrophilicity, improving aqueous solubility compared to non-sulfonated analogs. However, in organic phases (e.g., SPPS), polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. For purification, reverse-phase HPLC with a gradient of acetonitrile/water (0.1% TFA) is effective. Note that the sulfonate group may precipitate in acidic conditions, requiring pH adjustment to ≥5 during handling .

Q. What analytical techniques are critical for verifying the structural integrity of this compound post-synthesis?

Key methods include:

- HPLC-MS : To confirm molecular weight (expected [M-H]⁻ ion for sulfonate) and purity.

- ¹H/¹³C NMR : To verify the absence of racemization (check α-proton splitting) and sulfonate positioning (aromatic proton shifts at δ 7.5–8.0 ppm).

- FT-IR : Characteristic peaks for sulfonate (S=O stretch at ~1200 cm⁻¹) and Fmoc (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate side reactions involving the sulfonate group during peptide elongation?

The sulfonate’s acidity (pKa ~1–2) may lead to undesired protonation of coupling agents like HATU. To prevent this:

- Use tert-butyloxycarbonyl (Boc) -protected intermediates for orthogonal protection of other functional groups.

- Employ coupling additives (e.g., HOAt) to enhance activation efficiency in polar solvents.

- Monitor reaction progress via Kaiser test to detect free amines and adjust stoichiometry if coupling stalls .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for sulfophenyl-containing peptides?

Discrepancies often arise from:

- Aggregation : Sulfonate groups may induce intermolecular interactions. Use dynamic light scattering (DLS) to assess oligomerization.

- Buffer effects : Phosphate buffers can chelate metal ions, altering conformational stability. Substitute with HEPES or Tris buffers.

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and cell-based assays to distinguish binding affinity from nonspecific interactions .

Q. How can the stability of the sulfonate group be assessed under prolonged basic or oxidative conditions?

- Stability testing : Incubate the compound in 0.1 M NaOH or H₂O₂ (3%) at 25°C and monitor degradation via LC-MS. Sulfonate esters or sulfonic acid anhydrides may form under harsh conditions.

- Protection strategies : Introduce acid-labile protecting groups (e.g., trityl) for the sulfonate during SPPS if side-chain reactivity is problematic. Deprotect with 95% TFA/2.5% H₂O post-synthesis .

Q. What experimental design considerations are critical for incorporating this compound into peptidomimetic libraries?

- Diversity-oriented synthesis : Use split-and-pool techniques with Rink amide resin to introduce sulfophenyl moieties at variable positions.

- Stereochemical control : Employ Fmoc-(S)- or (R)-configured building blocks to study chirality-dependent interactions.

- High-throughput screening : Pair with MALDI-TOF MS for rapid characterization of library components .

Methodological Tables

Q. Table 1: Comparative Solubility of Sulfophenyl Derivatives

| Solvent System | Solubility (mg/mL) | Notes |

|---|---|---|

| Water (pH 7.0) | 15–20 | Cloudiness at pH <5 |

| DMF | >50 | Ideal for SPPS |

| Acetonitrile/Water | 10–15 | Requires 0.1% TFA for stability |

Q. Table 2: Troubleshooting Synthesis Yield Loss

| Issue | Likely Cause | Solution |

|---|---|---|

| Low coupling efficiency | Sulfonate protonation | Increase HATU/HOAt ratio (1:3) |

| Racemization | Prolonged piperidine exposure | Reduce deprotection time to 5 min |

| Side-chain cleavage | Aggressive TFA treatment | Use milder cleavage cocktails (TFA:TIPS:H₂O = 95:2.5:2.5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.